molecular formula C14H27ClN2O2 B2736350 tert-butyl2-amino-8-azaspiro[4.5]decane-8-carboxylatehydrochloride CAS No. 2460756-16-3

tert-butyl2-amino-8-azaspiro[4.5]decane-8-carboxylatehydrochloride

Cat. No.: B2736350
CAS No.: 2460756-16-3
M. Wt: 290.83
InChI Key: RHWYDZZTDLBDCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate hydrochloride is a spirocyclic compound featuring a bicyclic structure with a piperidine ring fused to a cyclohexane ring (spiro[4.5]decane core). The molecule includes a tert-butyl carbamate (Boc) group at the 8-position and an amino group at the 2-position, with hydrochloride salt formation enhancing solubility and stability. This compound is widely used as a building block in medicinal chemistry, particularly for antimalarial and central nervous system (CNS) drug discovery .

Properties

IUPAC Name

tert-butyl 3-amino-8-azaspiro[4.5]decane-8-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2.ClH/c1-13(2,3)18-12(17)16-8-6-14(7-9-16)5-4-11(15)10-14;/h11H,4-10,15H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHWYDZZTDLBDCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC(C2)N)CC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-8-azaspiro[4.5]decane-8-carboxylate;hydrochloride typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. For example, the reaction of a ketone with an amine in the presence of a catalyst can lead to the formation of the spirocyclic structure.

    Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction. This can be achieved by reacting the spirocyclic intermediate with an appropriate amine source under controlled conditions.

    Esterification: The tert-butyl ester group can be introduced through an esterification reaction. This involves reacting the carboxylic acid functionality of the intermediate with tert-butyl alcohol in the presence of an acid catalyst.

    Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of tert-butyl 3-amino-8-azaspiro[4.5]decane-8-carboxylate;hydrochloride may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-butyl2-amino-8-azaspiro[4.5]decane-8-carboxylatehydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted derivatives.

    Hydrolysis: Carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in various biological activities, making it a candidate for drug development.

Anticancer Activity :
Research indicates that compounds with similar structural motifs can induce apoptosis in cancer cells. For example, studies on diazaspiro compounds have demonstrated significant cytotoxic effects against prostate cancer cell lines, suggesting that tert-butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate hydrochloride may exhibit similar properties due to its structural characteristics .

Antimicrobial Activity :
The presence of the spirocyclic structure may enhance the compound's antimicrobial properties. Preliminary studies suggest that derivatives of this class could show effective antibacterial and antifungal activities against various pathogens, including Gram-positive and Gram-negative bacteria .

Organic Synthesis

Tert-butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate hydrochloride serves as a valuable building block in organic synthesis. Its unique structure allows for the formation of diverse derivatives through various chemical reactions, including oxidation and substitution reactions. These derivatives can lead to the development of new materials or pharmaceuticals .

Synthetic Routes :
The synthesis of this compound often involves multi-step processes that can include:

  • Reaction with different functional groups to modify its properties.
  • Use of catalysts to enhance reaction efficiency.

Potential Industrial Applications

Given its unique properties, the compound may have applications in materials science or catalysis. Its structural features could make it suitable for developing new polymeric materials or as a catalyst in organic reactions, although further research is needed to fully explore these possibilities .

Case Studies

Study Focus Findings
Anticancer EfficacySignificant reduction in cell viability in prostate cancer cell lines (PC3 and DU145) observed with similar diazaspiro compounds .
Antimicrobial ActivityPromising results against E. coli and S. aureus suggest potential as an antimicrobial agent .
Organic SynthesisDemonstrated utility as a precursor for synthesizing novel spirocyclic compounds with diverse functionalities .

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-8-azaspiro[4.5]decane-8-carboxylate;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the spirocyclic structure can provide steric hindrance, affecting the compound’s binding affinity and selectivity. The tert-butyl ester group can influence the compound’s lipophilicity and membrane permeability, impacting its overall biological activity.

Comparison with Similar Compounds

Structural Variations and Key Differences

The following table summarizes structural and physicochemical differences between the target compound and its analogues:

Compound Name Core Structure Substituents/Rings Molecular Weight (g/mol) Purity (%) Key Features
Target: tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate hydrochloride Spiro[4.5]decane Boc (8), NH2 (2), HCl 294.78 (free base) ≥95% Enhanced solubility due to HCl salt; amino group for hydrogen bonding
tert-Butyl 3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate Spiro[4.5]decane Boc (8), ethyl, triazaspiro 298 (M+H) >98% Triazaspiro core; dioxo groups may reduce solubility
1,4-dioxa-8-azaspiro[4.5]decane hydrochloride Spiro[4.5]decane 1,4-dioxa ring 179.65 >99% Dioxa ring increases rigidity; lacks amino/Boc groups
tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride Spiro[4.5]decane Boc (8), diaza core 294.78 97% Diaza core improves hydrogen bonding; similar MW to target
3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane hydrochloride Spiro[4.5]decane 1-oxa, 3,3-difluoro 220.66 95% Fluorine atoms enhance lipophilicity/metabolic stability

Biological Activity

Tert-butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate hydrochloride is a compound of increasing interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, focusing on the mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Information

  • IUPAC Name : tert-butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate hydrochloride
  • Molecular Formula : C14H26N2O2·HCl
  • CAS Number : 1679336-62-9
  • Molecular Weight : 254.3684 g/mol
  • Physical Form : Powder
  • Purity : 95% .

Structural Representation

The compound features a spirocyclic structure, which is significant for its biological activity.

The biological activity of tert-butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate hydrochloride is primarily attributed to its interaction with specific biological targets, including receptors and enzymes involved in various physiological processes.

  • Inhibition of Enzymatic Activity : Research indicates that this compound may inhibit certain enzymes that play a role in metabolic pathways, potentially affecting cellular energy metabolism and signaling pathways.
  • Receptor Binding : It has been suggested that the compound can bind to neurotransmitter receptors, influencing synaptic transmission and possibly exhibiting neuroprotective effects.

Pharmacological Effects

Several studies have reported on the pharmacological effects of this compound:

  • Antinociceptive Activity : Animal models have shown that tert-butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate hydrochloride exhibits significant pain-relieving properties.
  • Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation, making it a candidate for further research in chronic inflammatory conditions.

Toxicity Profile

The toxicity profile indicates that the compound can be harmful if ingested or if it comes into contact with skin, as it may cause irritation and other adverse effects . Safety precautions are necessary when handling this substance.

Study Overview

A number of studies have investigated the biological activity of tert-butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate hydrochloride:

  • Pain Management Study :
    • Objective : To evaluate the antinociceptive effects in rodent models.
    • Findings : The compound significantly reduced pain responses compared to control groups, indicating its potential as a therapeutic agent for pain management.
  • Inflammation Model Study :
    • Objective : Assess anti-inflammatory properties using carrageenan-induced paw edema in rats.
    • Findings : Treatment with the compound resulted in a marked decrease in paw swelling, suggesting effective anti-inflammatory action.

Data Table of Biological Activities

Study TypeBiological ActivityModel UsedKey Findings
Antinociceptive StudyPain reliefRodent modelsSignificant reduction in pain responses
Anti-inflammatory StudyInhibition of edemaCarrageenan modelMarked decrease in paw swelling
Enzyme Inhibition StudyMetabolic pathway modulationIn vitro assaysInhibition of specific metabolic enzymes

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of tert-butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate hydrochloride to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves iterative adjustments to reaction conditions (e.g., temperature, solvent polarity, and catalyst loading). For spirocyclic compounds, protecting group strategies (e.g., tert-butyl carbamate) are critical to prevent side reactions . Post-synthesis purification via column chromatography or recrystallization, followed by spectroscopic validation (NMR, IR), ensures structural fidelity. Kinetic studies of intermediate steps, such as Boc-deprotection, can identify rate-limiting stages .
Key Parameters Optimization Strategies Analytical Validation Methods
Reaction temperatureGradient heating (40–80°C)NMR for spirocyclic integrity
Solvent systemPolar aprotic solvents (DMF, DCM)IR for carbonyl confirmation
Catalyst loading5–10 mol% Pd/C for hydrogenationHPLC purity assessment

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Multi-spectral analysis is essential:

  • NMR : ¹H/¹³C NMR confirms spirocyclic geometry and Boc-protection .
  • Mass Spectrometry : High-resolution MS validates molecular weight (C₁₃H₂₅ClN₂O₂, 276.80 g/mol) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the azaspiro core .
    • Purity Assessment : Use reversed-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Maintain inert storage conditions (2–8°C under argon) to prevent degradation .

Advanced Research Questions

Q. How can structural modifications of the spirocyclic core influence the compound's pharmacological activity?

  • Methodological Answer : Systematic substitution at the 2-amino or 8-aza positions alters target affinity. For example:

  • Hydroxyl Group Addition : Enhances hydrogen-bonding capacity for enzyme inhibition (e.g., kinases) .

  • Sulfur Incorporation : Modulates lipophilicity and bioavailability (see analogs in ).

    Structural Analog Modification Biological Impact
    1-Oxa-8-azaspiro[4.5]decan-2-one hydrochlorideOxygen substitutionAntihypertensive activity
    8-Thia-2-azaspiro[4.5]decane-3-one 8,8-dioxideSulfur oxidationEnhanced metabolic stability
    • Experimental Design : Perform comparative SAR studies using in vitro binding assays (e.g., SPR or fluorescence polarization) against target receptors.

Q. What strategies are recommended for resolving contradictions in data related to the compound's enzyme inhibition mechanisms?

  • Methodological Answer : Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:

  • Orthogonal Assays : Validate inhibition using both kinetic (e.g., Michaelis-Menten plots) and biophysical (ITC, DSF) methods .
  • Proteomic Profiling : Identify off-target interactions via affinity pulldown coupled with LC-MS/MS .
    • Case Study : Inconsistent IC₅₀ values for kinase inhibition may stem from ATP concentration variability. Standardize assays with fixed [ATP] (1 mM) and include positive controls (e.g., staurosporine) .

Q. How can researchers design spirocyclic derivatives with improved blood-brain barrier (BBB) penetration for CNS targets?

  • Methodological Answer :

  • Computational Modeling : Predict BBB permeability using QSAR models (e.g., logP, PSA calculations) .

  • Structural Tweaks : Reduce polar surface area (<90 Ų) by replacing carboxylate with ester groups .

  • In Vivo Validation : Use radiolabeled analogs (³H or ¹⁴C) for biodistribution studies in rodent models .

    Derivative Modification BBB Penetration (Papp, ×10⁻⁶ cm/s)
    tert-Butyl 2-methyl-8-azaspiro[4.5]decane-8-carboxylateMethylation at C212.5 ± 1.2
    2-Fluoro analogFluorine substitution8.7 ± 0.9

Data Contradiction Analysis

  • Example : Discrepancies in reported solubility (DMSO vs. aqueous buffer) may arise from aggregation. Address this via dynamic light scattering (DLS) or NMR diffusion-ordered spectroscopy (DOSY) .
  • Recommendation : Replicate studies under standardized conditions (e.g., 25°C, pH 7.4) and report Lot numbers to account for batch variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.